Cas no 102641-82-7 (Rabdophyllin H)

Rabdophyllin H structure
Rabdophyllin H structure
Product Name:Rabdophyllin H
CAS No:102641-82-7
MF:C24H36O9
MW:468.53724861145
CID:188990
PubChem ID:128139
Update Time:2025-04-19

Rabdophyllin H Chemical and Physical Properties

Names and Identifiers

    • Kaurane-6,7,14,15,16,17-hexol,7,20-epoxy-, 6,17-diacetate, (6b,7a,14R,15b,16a)-
    • RABDOPHYLLIN H
    • Kaurane-6,7,14,15,16,17-hexol, 7,20-epoxy-, 6,17-diacetate, (6beta,7alpha,14R,15beta)-
    • 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate
    • [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
    • 102641-82-7
    • DTXSID00907969
    • RABDOPHYLLINH
    • Rabdophyllin H
    • Inchi: 1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1
    • InChI Key: QVVHQFHGOUAXTG-NERXGCNGSA-N
    • SMILES: O1C[C@@]23CCCC(C)(C)[C@H]2[C@@H]([C@@]1([C@]12[C@@H]([C@@](COC(C)=O)([C@H](CC[C@H]13)C2O)O)O)O)OC(C)=O

Computed Properties

  • Exact Mass: 468.23600
  • Monoisotopic Mass: 468.23593272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 874
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • PSA: 142.75000
  • LogP: 0.50540

Rabdophyllin H Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 80.00 2022-06-03
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$ 130.00 2022-06-03
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$ 155.00 2022-06-03

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